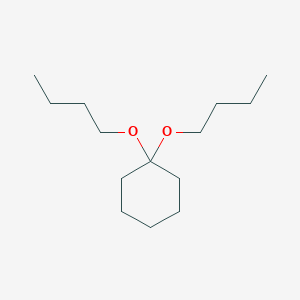
1,1-Dibutoxycyclohexane
Übersicht
Beschreibung
1,1-Dibutoxycyclohexane is a cyclohexane derivative with two butoxy (-OC₄H₉) groups attached to the same carbon atom. This compound belongs to the class of geminal diethers, where the oxygen atoms are bonded to adjacent positions on the cyclohexane ring. Such compounds are often utilized as solvents, intermediates in organic synthesis, or stabilizers due to their steric bulk and moderate polarity.
Vergleich Mit ähnlichen Verbindungen
Structural Analogs and Molecular Properties
The following compounds share structural similarities with 1,1-dibutoxycyclohexane, differing primarily in substituent type, size, or position:
Key Observations :
- Polarity : Ether linkages (e.g., in this compound) introduce moderate polarity compared to purely alkyl-substituted analogs like 1,1-dimethylcyclohexane .
Physical Properties
Comparative physical data for selected compounds:
*Estimated based on alkyl-substituted cyclohexanes .
†Estimated based on boiling point trends for larger ethers.
‡Predicted from analogous ethers with similar substituents.
Key Observations :
- Boiling Points : Longer alkoxy chains (e.g., butoxy vs. ethoxy) elevate boiling points due to increased molecular weight and van der Waals interactions .
- Density : Ethers generally exhibit higher densities than hydrocarbons (e.g., 1,1-dimethylcyclohexane: ~0.78 g/mL vs. bicyclohexane: 0.864 g/mL) due to oxygen's electronegativity .
Chemical Reactivity and Stability
- Ether Stability : Geminal diethers like this compound are less prone to acid-catalyzed cleavage compared to vicinal ethers due to steric protection of the ether linkage .
- Oxidative Resistance : Alkyl-substituted cyclohexanes (e.g., 1,1-dimethylcyclohexane) are more resistant to oxidation than ethers, which may form peroxides under prolonged storage .
- Synthetic Utility : Compounds like 1-ethoxy-1-ethylcyclohexane may serve as intermediates in Grignard or alkylation reactions, whereas this compound could act as a protecting group for carbonyl compounds .
Research Findings and Data Gaps
- Synthesis: Evidence from related compounds (e.g., 1,1-diiodocyclohexane ) suggests that this compound could be synthesized via nucleophilic substitution of cyclohexanone dibromide with butoxide ions.
- Stability Studies : Further research is needed to evaluate the hydrolytic stability of this compound under acidic or basic conditions, building on methods used for difluoroallenes .
Eigenschaften
CAS-Nummer |
6624-93-7 |
|---|---|
Molekularformel |
C14H28O2 |
Molekulargewicht |
228.37 g/mol |
IUPAC-Name |
1,1-dibutoxycyclohexane |
InChI |
InChI=1S/C14H28O2/c1-3-5-12-15-14(16-13-6-4-2)10-8-7-9-11-14/h3-13H2,1-2H3 |
InChI-Schlüssel |
JIIZXZFZZLOMMR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1(CCCCC1)OCCCC |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













